L-Alanine 4-nitroanilide hydrochloride
CAS No.: 31796-55-1
Cat. No.: VC21540051
Molecular Formula: C9H12ClN3O3
Molecular Weight: 209,21*36,45 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31796-55-1 |
|---|---|
| Molecular Formula | C9H12ClN3O3 |
| Molecular Weight | 209,21*36,45 g/mole |
| IUPAC Name | (2S)-2-amino-N-(4-nitrophenyl)propanamide;hydrochloride |
| Standard InChI | InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m0./s1 |
| Standard InChI Key | YEXRLSXNWLNHQR-RGMNGODLSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])[NH3+].[Cl-] |
| SMILES | CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
| Canonical SMILES | CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])[NH3+].[Cl-] |
Introduction
Chemical Identity and Structure
L-Alanine 4-nitroanilide hydrochloride is characterized by its unique structure, which includes a nitrophenyl group that enhances its reactivity and solubility in various solvents . This compound is the hydrochloride salt of L-Alanine 4-nitroanilide and is often abbreviated as H-Ala-pNA·HCl in scientific literature .
Physical and Chemical Properties
The compound exhibits specific chemical and physical properties that make it valuable for research applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃O₃·HCl or C₉H₁₂ClN₃O₃ |
| Molecular Weight | 245.66-245.67 g/mol |
| CAS Number | 31796-55-1 |
| Physical Form | Powder, typically yellow in color |
| Optical Rotation | 11 ± 2° (C=1 in MeOH) at 20°C |
| Storage Temperature | -20°C |
| Solubility | Good solubility in various solvents |
| PubChem Chemical ID | 2802426 |
Chemical Identifiers and Synonyms
For comprehensive identification purposes, the compound is associated with multiple identifiers and synonyms:
| Type | Identifier |
|---|---|
| InChI Key | YEXRLSXNWLNHQR-RGMNGODLSA-N |
| MDL Number | MFCD00039088 |
| Common Synonyms | H-Ala-pNA·HCl, Alanine-p-nitroanilide hydrochloride, S-2-amino-N-4-nitrophenyl propionamide hydrochloride |
| IUPAC Name | (2S)-2-amino-N-(4-nitrophenyl)propanamide;hydrochloride |
| SMILES Notation | CC(C(=O)NC1=CC=C(C=C1)N+[O-])N.Cl |
Biological Function and Mechanism
L-Alanine 4-nitroanilide hydrochloride serves as a specific substrate for L-alanine aminopeptidase, an enzyme localized in bacterial cell walls responsible for cleaving L-alanine from various peptides . This biochemical reaction is the foundation for many of its applications in microbiology and beyond.
Enzymatic Reaction Mechanism
When interacting with L-alanine aminopeptidase, the compound undergoes a specific hydrolysis reaction:
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The enzyme L-alanine aminopeptidase binds to L-Alanine 4-nitroanilide hydrochloride
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Hydrolytic cleavage occurs at the amide bond
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The reaction produces L-alanine and 4-nitroanilide
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The released 4-nitroanilide causes a visible yellow color in bacterial suspensions
This colorimetric property makes the compound particularly valuable for enzyme assays and bacterial identification.
Applications in Scientific Research
L-Alanine 4-nitroanilide hydrochloride has diverse applications across multiple scientific disciplines, making it an essential reagent in modern research laboratories.
Microbiology and Bacterial Identification
One of the most significant applications of this compound is in the differential identification of gram-positive and gram-negative bacteria:
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Significant L-alanine aminopeptidase activity is specifically observed in gram-negative microbes
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The compound can be used as supporting evidence for gram classification of bacteria
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When the substrate is split by L-alanine aminopeptidase, released 4-nitroanilide causes bacterial suspensions to turn yellow, providing a clear visual indicator
Biochemical Assays
The compound serves as a valuable substrate in enzyme assays:
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Used particularly for studying proteases and peptidases
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Its chromogenic properties enable precise monitoring of enzyme kinetics
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Serves as a substrate in assays focusing on L-alanine aminopeptidase activity
Pharmaceutical Development
In pharmaceutical research, L-Alanine 4-nitroanilide hydrochloride contributes to:
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Drug formulation and testing processes
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Development of new therapeutic agents targeting various diseases
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Studies of aminopeptidase activity relevant to pharmaceutical targets
Analytical Chemistry
The compound has specific utilities in analytical chemistry:
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Used in chromatographic techniques for separation and identification of amino acids and peptides
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Aids in spectrophotometric analyses
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Provides accurate analytical data for researchers studying protein and peptide chemistry
Research Findings and Scientific Studies
Multiple scientific studies have investigated the properties and applications of L-Alanine 4-nitroanilide hydrochloride, contributing to our understanding of this compound.
Effects of Metallic Cations on Enzymatic Hydrolysis
Research has examined how various metal ions affect the hydrolysis of L-alanine 4-nitroanilide by aminopeptidase M. Key findings include:
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The involvement of metallic cations in the hydrolytic cleavage was investigated in 0.2 M Hepes-buffer (pH 7.0, 25°)
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Highly purified enzyme shows no significant alteration of maximum hydrolysis rate at cobalt-II concentrations below 10⁻³ M
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Higher concentrations of cobalt-II cause progressive inhibition rather than activation
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The concentration-dependent inhibition varies with the length of preincubation
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Other metal ions also exhibit concentration-dependent inhibition patterns
Tracking Enzymatic Hydrolysis
Studies have demonstrated the utility of nitroanilide substrates for monitoring protease kinetics:
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Research has shown how 4-nitroanilide substrates can be used to quantify hydrolysis kinetics of serine proteases
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The spectroscopic monitoring of enzymatic cleavage of the amide bond provides valuable kinetic data
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Researchers have determined rates of hydrolysis by various serine proteases, including nattokinase, trypsin, and pepsin on simplified 4-nitroanilide colorimetric substrates
Research Data on Aminopeptidase Activity
Several studies have provided data on the specificity and activity profiles of enzymes using L-Alanine 4-nitroanilide hydrochloride:
- mass of a compound required to prepare a solution of known volume and concentration
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